molecular formula C7H8F3NS B1487835 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine CAS No. 1270445-44-7

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine

Cat. No.: B1487835
CAS No.: 1270445-44-7
M. Wt: 195.21 g/mol
InChI Key: LLBIWSVARQOCCY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H8F3NS and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

LED-Induced Polymerization

Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators exhibit higher polymerization efficiencies under air compared to commercial systems, overcoming oxygen inhibition through photochemical mechanisms (Zhang et al., 2015).

Electroluminescence and Amplified Spontaneous Emission

A three-armed star-shaped single-polymer system with simultaneous red, green, and blue (RGB) emission has been developed, achieving saturated white emission and high current efficiency. This work demonstrates the potential of such systems in electroluminescent and amplified spontaneous emission applications (Liu et al., 2016).

Heterocyclic Compound Synthesis

The reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have led to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This work highlights the versatility of these compounds in synthesizing heterocyclic structures (Sokolov & Aksinenko, 2010).

Organosilicon Synthesis of Isocyanates

A convenient synthesis involving silylation of starting amines followed by phosgenation of N-silyl-substituted amines has been described for producing isocyanates of the furan, thiophene, and mono- and polyfluorophenyl series. This method provides a new approach to synthesizing these compounds (Lebedev et al., 2006).

Copper-Catalyzed Stereospecific C–S Coupling

The development of a one-pot protocol for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This work underscores the potential of such methodologies in efficiently producing enantiopure compounds (Jiang et al., 2018).

Properties

IUPAC Name

3,3,3-trifluoro-1-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)3-6(11)5-1-2-12-4-5/h1-2,4,6H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBIWSVARQOCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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